molecular formula C17H35NO3 B015351 Tert-butyl N-(12-hydroxydodecyl)carbamate CAS No. 67341-03-1

Tert-butyl N-(12-hydroxydodecyl)carbamate

Cat. No. B015351
CAS RN: 67341-03-1
M. Wt: 301.5 g/mol
InChI Key: HIBZRRWYVBWYBE-UHFFFAOYSA-N
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Description

Tert-butyl N-(12-hydroxydodecyl)carbamate (also known as TBHDC) is a tert-butyl carbamate derivative that has been used in various scientific research applications. TBHDC is a synthetic compound that has been used in the synthesis of various compounds and as a catalyst for various reactions. TBHDC is a versatile compound that has been used in a variety of synthetic and biological applications due to its unique properties.

Scientific Research Applications

Polyamide Synthesis The synthesis of penta-N-protected polyamide 1, which includes tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, highlights the versatility of tert-butyl N-(12-hydroxydodecyl)carbamate derivatives in polymer chemistry. These compounds contain multiple removable amino-protecting groups, enabling selective deprotection and subsequent acylation, leading to the creation of complex polyamides with potential applications in materials science and engineering (Pak & Hesse, 1998).

Protected Amine Synthesis Tert-butyl carbamates, including this compound, can be synthesized via a mild and efficient one-pot Curtius rearrangement. This method involves the formation of an acyl azide intermediate, which undergoes rearrangement to produce the desired tert-butyl carbamate. Such protected amines are crucial in the synthesis of amino acids and peptides, serving as intermediates in pharmaceutical and organic chemistry (Lebel & Leogane, 2005).

Insecticide Analogues Synthesis The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid demonstrates the utility of this compound in developing novel insecticides. This synthesis pathway involves key steps such as cocyclization, highlighting the potential of such carbamates in agricultural chemistry for creating new pest control agents (Brackmann et al., 2005).

Mechanism of Action

The mechanism of action of similar compounds involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting so-called Boc-derivative .

Safety and Hazards

This compound may cause severe skin burns and eye damage, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The simple compound tert-butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests potential future directions for the use of Tert-butyl N-(12-hydroxydodecyl)carbamate in similar applications.

properties

IUPAC Name

tert-butyl N-(12-hydroxydodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZRRWYVBWYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394196
Record name Tert-butyl N-(12-hydroxydodecyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67341-03-1
Record name Tert-butyl N-(12-hydroxydodecyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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